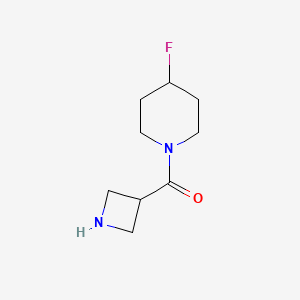

Azetidin-3-yl(4-fluoropiperidin-1-yl)methanone

Overview

Description

Azetidin-3-yl(4-fluoropiperidin-1-yl)methanone is a compound that has been studied for its potential therapeutic effects in a variety of complex human diseases . It is a reversible and highly selective inhibitor of the enzyme monoacylglycerol lipase (MAGL) .

Physical And Chemical Properties Analysis

Azetidin-3-yl(4-fluoropiperidin-1-yl)methanone has a molecular weight of 204.22 g/mol . The predicted boiling point is 323.0±42.0 °C, and the predicted density is 1.25±0.1 g/cm3 . The predicted pKa value is 10.25±0.40 .Scientific Research Applications

Pharmacologic Characterization

Azetidin-3-yl(4-fluoropiperidin-1-yl)methanone has been studied for its potential in pharmacologic applications. For instance, its derivatives have been examined for their role as Monoacylglycerol Lipase (MAGL) inhibitors, which are crucial in endocannabinoid signaling and could be beneficial for treating disorders related to mood, pain, and inflammation (Wyatt et al., 2019).

Catalytic Asymmetric Addition

Enantiopure derivatives of azetidin compounds, including those related to Azetidin-3-yl(4-fluoropiperidin-1-yl)methanone, have been evaluated for their use in catalytic asymmetric addition reactions to aldehydes, showing high enantioselectivity. This indicates their potential utility in organic synthesis (Wang et al., 2008).

Antileishmanial Activity

Derivatives of this compound have been synthesized and assessed for antileishmanial activity. Some of these derivatives demonstrated activity comparable to established antileishmanial drugs, indicating a potential avenue for new treatments (Singh et al., 2012).

Cholesterol Absorption Inhibition

Research on Azetidin-3-yl(4-fluoropiperidin-1-yl)methanone derivatives has led to the discovery of potent inhibitors of cholesterol absorption. These findings suggest a possible application in lowering plasma cholesterol levels (Rosenblum et al., 1998).

Antimitotic Compounds

Some azetidin-2-ones based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core, which is structurally related to Azetidin-3-yl(4-fluoropiperidin-1-yl)methanone, have shown antimitotic properties. These compounds could be of interest in the development of new anticancer drugs (Twamley et al., 2020).

Antiproliferative Activity

Certain derivatives have been synthesized and evaluated for antiproliferative activity. The structural characterization of these compounds suggests their potential in cancer research (Prasad et al., 2018).

Antifungal Activity

Novel derivatives have been synthesized with observed antifungal activity, suggesting their potential application in the development of new antifungal agents (Lv et al., 2013).

Mechanism of Action

Azetidin-3-yl(4-fluoropiperidin-1-yl)methanone acts as a MAGL inhibitor. MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . Inhibition of 2-AG degradation leads to elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 .

properties

IUPAC Name |

azetidin-3-yl-(4-fluoropiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15FN2O/c10-8-1-3-12(4-2-8)9(13)7-5-11-6-7/h7-8,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRRCAGMXNRVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azetidin-3-yl(4-fluoropiperidin-1-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride](/img/structure/B1382527.png)

![[2-Ethyl-6-(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B1382541.png)

![[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1382544.png)

![1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1382549.png)

![tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate](/img/structure/B1382550.png)